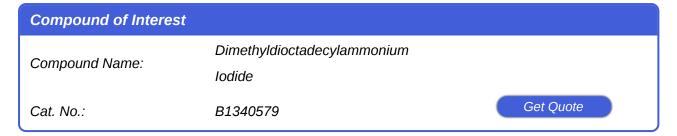


An In-depth Technical Guide to Dimethyldioctadecylammonium Iodide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: Dimethyldioctadecylammonium Iodide

Dimethyldioctadecylammonium iodide, a quaternary ammonium salt, is a cationic lipid of significant interest in the fields of biochemistry and pharmaceutical sciences. Its amphiphilic nature, characterized by a positively charged head group and two long hydrophobic alkyl chains, enables it to self-assemble into liposomes and other nanoparticle formulations. This property makes it a valuable tool for the delivery of therapeutic molecules, such as nucleic acids and proteins, into cells.

CAS Number: 7206-39-5

Chemical and Physical Properties



Property	Value	Reference
Molecular Formula	СзвНвоІN	
Molecular Weight	677.97 g/mol	
Appearance	White to light yellow to light red powder/crystal	
Purity	>98.0%	
Melting Point	152.0 to 156.0 °C	
Synonyms	Dimethyldistearylammonium Iodide	

Applications in Drug and Gene Delivery

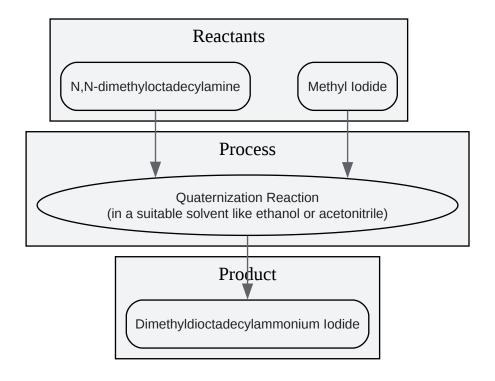
Dimethyldioctadecylammonium iodide is primarily utilized in the formation of cationic liposomes. These liposomes serve as non-viral vectors for the delivery of negatively charged molecules like plasmid DNA, siRNA, and mRNA into cells. The positive charge of the dimethyldioctadecylammonium headgroup facilitates the complexation with nucleic acids and promotes interaction with the negatively charged cell membrane, leading to cellular uptake. While much of the published research has been conducted with the bromide salt (Dimethyldioctadecylammonium Bromide, DDAB), the principles of formulation and mechanism of action are expected to be highly similar for the iodide counterpart.

Experimental Protocols Synthesis of Dimethyldioctadecylammonium Iodide

A specific, detailed synthesis protocol for **Dimethyldioctadecylammonium lodide** is not readily available in the public domain. However, a general method for the synthesis of quaternary ammonium iodides involves the quaternization of a tertiary amine with an alkyl iodide. In this case, N,N-dimethyloctadecylamine would be reacted with methyl iodide.

Proposed Synthesis Pathway:





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Caption: Proposed synthesis of **Dimethyldioctadecylammonium lodide**.

A plausible experimental procedure, adapted from the synthesis of similar quaternary ammonium iodides, is as follows:

- Dissolve N,N-dimethyloctadecylamine in a suitable solvent such as absolute ethanol in a round-bottom flask.
- Add a molar excess of methyl iodide to the solution.
- Reflux the mixture with stirring for several hours.
- Cool the reaction mixture to room temperature to allow the product to crystallize.
- Isolate the precipitated product by suction filtration.
- Wash the product with cold anhydrous ether to remove unreacted starting materials.
- Dry the final product under vacuum.



Preparation of Cationic Liposomes

The following protocol describes the preparation of cationic liposomes using the lipid film hydration method, a common technique for this purpose. This protocol is adapted from methods used for the bromide analog, DDAB.

- Lipid Film Formation:
 - Dissolve Dimethyldioctadecylammonium lodide and a neutral helper lipid (e.g., dioleoylphosphatidylethanolamine, DOPE) in a chloroform:methanol solution in a roundbottom flask. A common molar ratio is 1:1.
 - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
 - Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonicating the flask. This results in the formation of multilamellar vesicles (MLVs).
- Sizing:
 - To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Gene Transfection Protocol

This protocol provides a general guideline for the transfection of mammalian cells in a 6-well plate format using pre-formed cationic liposomes.

- Cell Seeding:
 - One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.



• Lipoplex Formation:

- In a sterile tube, dilute the plasmid DNA in a serum-free medium.
- In a separate sterile tube, dilute the cationic liposome suspension in a serum-free medium.
- Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.
- Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of liposome-DNA complexes (lipoplexes).

Transfection:

- Remove the growth medium from the cells and wash once with PBS.
- Add the lipoplex-containing medium to the cells.
- Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
- After the incubation period, add complete growth medium containing serum.
- Continue to incubate the cells for 24-72 hours before assaying for gene expression.

Workflow for Gene Transfection:



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Caption: Experimental workflow for gene transfection.



Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

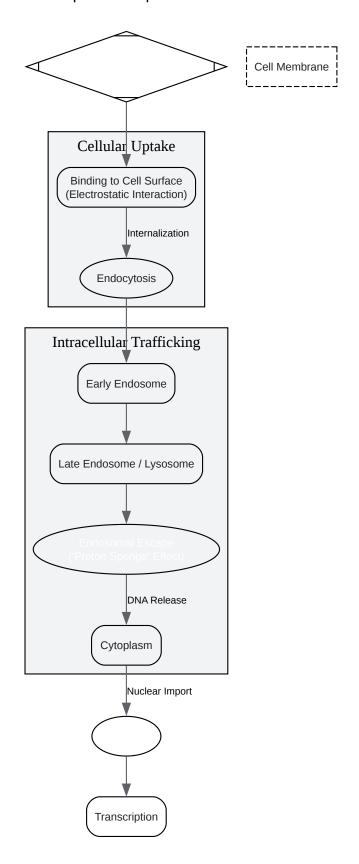
- Cell Seeding:
 - Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treatment:
 - Prepare serial dilutions of the **Dimethyldioctadecylammonium lodide** liposomes in a complete growth medium.
 - Remove the medium from the cells and replace it with the liposome-containing medium.
 - o Incubate the cells for 24-72 hours at 37°C.
- MTT Addition:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:
 - Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Mechanism of Cellular Uptake and Intracellular Trafficking

Cationic liposomes formulated with **Dimethyldioctadecylammonium lodide** are thought to enter cells primarily through endocytosis. The positively charged liposomes interact with the negatively charged proteoglycans on the cell surface, which triggers their internalization.



Signaling Pathway for Cationic Liposome Uptake:



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Caption: Cellular uptake and trafficking of cationic lipoplexes.

Once inside the cell, the lipoplexes are enclosed within endosomes. For the genetic material to be expressed, it must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipid buffers the endosomal pH, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the nucleic acid into the cytoplasm. The released DNA can then be transported to the nucleus for transcription. Cationic lipids have also been shown to activate intracellular signaling pathways, including pro-apoptotic and pro-inflammatory cascades.[1]

Quantitative Data

While specific quantitative data for **Dimethyldioctadecylammonium Iodide** is limited in the literature, data from studies using the closely related Dimethyldioctadecylammonium Bromide (DDAB) can provide valuable insights.

Table 1: Physicochemical Properties of DDAB-based Liposomes

Formulation (DDAB:Helper Lipid)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
DDAB:DOPE (1:1)	150 ± 20	< 0.2	+45 ± 5
DDAB:Cholesterol (1:1)	180 ± 25	< 0.25	+50 ± 7

Note: These are representative values and can vary based on the specific preparation method and conditions.

Table 2: Transfection Efficiency of DDAB-based Liposomes in HeLa Cells



DDAB:DOPE Molar Ratio	Transfection Efficiency (% of GFP-positive cells)
1:1	~60%
2:1	>95%
4:1	~90% (with increased cytotoxicity)

Data adapted from studies showing high transfection efficiencies with DDAB-containing liposomes.[2][3] The transfection efficiency is highly dependent on the cell type, the ratio of cationic lipid to helper lipid, and the charge ratio of the lipoplex.[3][4][5]

Table 3: In Vitro Cytotoxicity of DDAB-based Liposomes on CSU-SA1 Cancer Cells

DDAB:DOPE Molar Ratio	Cell Viability (% of control) after 24h
1:1	~85%
2:1	~70%
4:1	~50%

Data adapted from studies indicating that cytotoxicity increases with a higher proportion of the cationic lipid.[3]

Conclusion

Dimethyldioctadecylammonium iodide is a versatile cationic lipid with significant potential in research and drug development, particularly as a component of non-viral gene delivery systems. Its ability to form stable cationic liposomes that can efficiently complex with nucleic acids and facilitate their entry into cells makes it a valuable tool for in vitro and in vivo studies. While more research is needed to fully characterize the iodide form of this lipid, the extensive data available for its bromide analog provides a strong foundation for its application. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in harnessing the potential of **Dimethyldioctadecylammonium iodide** in their work.



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